4,6-Dimethyl-2-{(E)-[phenyl(2-phenylhydrazinylidene)methyl]diazenyl}pyrimidine
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Overview
Description
4,6-Dimethyl-2-{(E)-[phenyl(2-phenylhydrazinylidene)methyl]diazenyl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by its unique structure, which includes a diazenyl group and a phenylhydrazinylidene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-{(E)-[phenyl(2-phenylhydrazinylidene)methyl]diazenyl}pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethyl-2-aminopyrimidine.
Introduction of the Diazenyl Group: The diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrimidine core.
Formation of the Phenylhydrazinylidene Moiety: This step involves the reaction of the diazenyl-pyrimidine intermediate with phenylhydrazine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-{(E)-[phenyl(2-phenylhydrazinylidene)methyl]diazenyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4,6-Dimethyl-2-{(E)-[phenyl(2-phenylhydrazinylidene)methyl]diazenyl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-{(E)-[phenyl(2-phenylhydrazinylidene)methyl]diazenyl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-phenylpyrimidine: Lacks the diazenyl and phenylhydrazinylidene groups.
2-Phenyl-4,6-dimethylpyrimidine: Similar structure but different substitution pattern.
4,6-Dimethyl-2-{(E)-[phenyl(2-hydrazinylidene)methyl]diazenyl}pyrimidine: Similar but with different functional groups.
Uniqueness
4,6-Dimethyl-2-{(E)-[phenyl(2-phenylhydrazinylidene)methyl]diazenyl}pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61654-30-6 |
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Molecular Formula |
C19H18N6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N'-anilino-N-(4,6-dimethylpyrimidin-2-yl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C19H18N6/c1-14-13-15(2)21-19(20-14)25-24-18(16-9-5-3-6-10-16)23-22-17-11-7-4-8-12-17/h3-13,22H,1-2H3 |
InChI Key |
ODUZMNBLYFXBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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